Ethyl 9'-chloro-2,4,6-trioxo-1,5-diphenyl-2',4',4'A,6'-tetrahydro-1'H-spiro[1,5-diazinane-3,5'-pyrazino[1,2-A]quinoline]-3'-carboxylate
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Overview
Description
Ethyl 9’-chloro-2,4,6-trioxo-1,5-diphenyl-2’,4’,4’A,6’-tetrahydro-1’H-spiro[1,5-diazinane-3,5’-pyrazino[1,2-A]quinoline]-3’-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 9’-chloro-2,4,6-trioxo-1,5-diphenyl-2’,4’,4’A,6’-tetrahydro-1’H-spiro[1,5-diazinane-3,5’-pyrazino[1,2-A]quinoline]-3’-carboxylate typically involves multiple steps. One common approach is the alkylation of cyanuric acid trisodium salt with 2-haloacetic acid derivatives under heating conditions . Solvents such as dimethylformamide (DMF), hexamethylphosphoramide (HMPA), or N-methylpyrrolidone (NMP) are often used . The reaction conditions usually involve temperatures ranging from 150°C to 195°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 9’-chloro-2,4,6-trioxo-1,5-diphenyl-2’,4’,4’A,6’-tetrahydro-1’H-spiro[1,5-diazinane-3,5’-pyrazino[1,2-A]quinoline]-3’-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: Nucleophilic substitution reactions are possible, especially at the chloro group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Scientific Research Applications
Ethyl 9’-chloro-2,4,6-trioxo-1,5-diphenyl-2’,4’,4’A,6’-tetrahydro-1’H-spiro[1,5-diazinane-3,5’-pyrazino[1,2-A]quinoline]-3’-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for Ethyl 9’-chloro-2,4,6-trioxo-1,5-diphenyl-2’,4’,4’A,6’-tetrahydro-1’H-spiro[1,5-diazinane-3,5’-pyrazino[1,2-A]quinoline]-3’-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, leading to a cascade of biochemical events. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2,2′,2″-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)triacetic Acid Derivatives: These compounds share similar structural features and reactivity.
N-[2-(3,5-Diallyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)ethyl]ureas and -Carbamates: These compounds also exhibit similar chemical properties and applications.
Uniqueness
Ethyl 9’-chloro-2,4,6-trioxo-1,5-diphenyl-2’,4’,4’A,6’-tetrahydro-1’H-spiro[1,5-diazinane-3,5’-pyrazino[1,2-A]quinoline]-3’-carboxylate is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C30H27ClN4O5 |
---|---|
Molecular Weight |
559.0 g/mol |
IUPAC Name |
ethyl 9'-chloro-2,4,6-trioxo-1,3-diphenylspiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-pyrazino[1,2-a]quinoline]-3'-carboxylate |
InChI |
InChI=1S/C30H27ClN4O5/c1-2-40-29(39)32-15-16-33-24-17-21(31)14-13-20(24)18-30(25(33)19-32)26(36)34(22-9-5-3-6-10-22)28(38)35(27(30)37)23-11-7-4-8-12-23/h3-14,17,25H,2,15-16,18-19H2,1H3 |
InChI Key |
PMPGYGALIYUMOO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN2C(C1)C3(CC4=C2C=C(C=C4)Cl)C(=O)N(C(=O)N(C3=O)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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